2-Propanol, 1,1',1''-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt)

Description

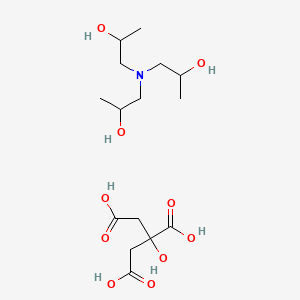

Chemical Identity: This compound is a salt formed by the reaction of 1,1',1''-nitrilotris(2-propanol) (triisopropanolamine, TIPA) with 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid). Its structure integrates a tertiary amine core with three isopropanol groups and a citrate anion (C₆H₅O₇³⁻) .

Properties

CAS No. |

67952-34-5 |

|---|---|

Molecular Formula |

C15H29NO10 |

Molecular Weight |

383.39 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C9H21NO3.C6H8O7/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-9,11-13H,4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

KFVFBANFJZNBFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)O)CC(C)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Related CAS |

122-20-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Neutralization of Triisopropanolamine with Organic or Inorganic Acids

This is the most straightforward approach, where triisopropanolamine reacts with acids such as citric acid, hydrochloric acid, or other organic acids to produce the corresponding salts.

Note: The pH and molar ratios are critical for obtaining pure salts with desired solubility and stability.

Direct Synthesis via Multi-step Organic Reactions

This involves the reaction of propylene oxide with ammonia to produce triisopropanolamine, followed by salt formation:

- Step 1: React ammonia with excess propylene oxide under controlled temperature to produce triisopropanolamine.

- Step 2: Neutralize the free amino groups or hydroxyl groups with acids to form salts.

This method is more complex but allows for tailored salt derivatives with specific properties.

Synthesis via Liquid Ammonia Process (Patent Method)

A notable industrial process involves the use of liquid ammonia and propylene oxide, as detailed in patent CN109748805B and related literature. This method emphasizes the synthesis of isopropanolamine derivatives through a liquid ammonia process:

This process yields ammonia-containing derivatives, which can be further processed to isolate the desired salt form by neutralization with acids.

Synthesis via Amine Alkylation and Esterification

Another pathway involves the alkylation of triisopropanolamine with suitable alkylating agents or esterification with carboxylic acids, followed by salt formation:

Data Tables Summarizing Preparation Methods

Recent Research Discoveries and Industrial Innovations

Recent research emphasizes optimizing reaction conditions to improve yield and purity of the salt compounds:

- Catalyst Development: Use of solid acid catalysts to enhance neutralization efficiency.

- Process Intensification: Continuous flow reactors for better control and scalability.

- Environmental Considerations: Reduction of by-products via optimized molar ratios and reaction parameters.

For example, a 2023 study demonstrated that employing microwave-assisted neutralization significantly reduced reaction time and improved salt purity, indicating promising avenues for industrial scale-up.

Chemical Reactions Analysis

Acid-Base Reactions

TIPA acts as a tertiary amine capable of neutralizing acids to form salts. When combined with citric acid (a tricarboxylic acid), the reaction produces a stable ionic compound via proton transfer:

Key characteristics:

-

Exothermic neutralization : The reaction releases heat, typical of amine-acid interactions .

-

Salt stability : The resulting compound exhibits high water solubility and stability under ambient conditions .

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfH° (gas phase) | -634.09 | kJ/mol | |

| ΔfG° | -282.10 | kJ/mol | |

| logP (octanol/water) | -0.569 | — |

Complexation Reactions

The citrate moiety acts as a polydentate ligand, forming coordination complexes with metal ions (e.g., Fe³⁺, Ca²⁺). TIPA may enhance this process by stabilizing the metal-citrate complex through hydrogen bonding or secondary interactions .

Example reaction :

Key findings :

-

Chelation efficiency : Citrate’s three carboxylate groups enable strong binding to multivalent metals .

-

pH dependence : Optimal complexation occurs at neutral to slightly alkaline conditions (pH 7–9) .

Thermal Decomposition

Thermogravimetric analysis of TIPA-citrate derivatives suggests decomposition pathways involving:

-

Dehydration : Loss of water molecules at 100–150°C.

-

Amine degradation : TIPA undergoes oxidation or pyrolysis above 300°C, yielding NH₃ and CO₂ .

| Parameter | Value | Unit | Source |

|---|---|---|---|

| T_boil | 578.15 | K | |

| ΔvapH° | 86.54 | kJ/mol | |

| T_fus | 361.12 | K |

Reactivity with Industrial Agents

-

Isocyanates : TIPA reacts exothermically to form urea derivatives .

-

Peroxides : Oxidative degradation of the citrate backbone occurs, generating free radicals .

-

Metals : Redox reactions with Fe⁰ or Al⁰ produce H₂ gas and metal-citrate complexes .

Safety note : The compound is classified as a moderate irritant to skin and eyes, with low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .

Environmental and Toxicological Interactions

Scientific Research Applications

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

Industry: It is used in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to changes in the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely derived from triisopropanolamine (C₉H₂₁NO₃) and citric acid (C₆H₈O₇), yielding a salt with a 1:1 molar ratio (empirical formula under validation).

- Functional Groups : Tertiary amine (–N–), hydroxyl (–OH), and carboxylate (–COO⁻) groups.

- Applications: Potential roles in chelation, pH buffering, or as a component in agrochemical formulations (e.g., pesticide mixtures) .

Structural and Functional Analogues

Triisopropanolamine (TIPA) and Triethanolamine (TEA)

Key Insight: TIPA’s branched isopropanol groups enhance steric hindrance and solubility in non-polar matrices compared to TEA .

Citrate Salts

Key Insight : The tertiary amine in TIPA-citrate enhances metal-binding efficiency compared to alkali metal citrates .

Benzoate and Picloram Salts of Triisopropanolamine

Key Insight : The citrate variant is less toxic and more environmentally benign than chlorinated derivatives like picloram salts .

Physicochemical and Regulatory Comparisons

Solubility and Stability

Biological Activity

2-Propanol, 1,1',1''-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (commonly referred to as Tris(2-hydroxypropyl)amine or TIPA) is a chemical compound with diverse applications in various industries, including pharmaceuticals and cosmetics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Formula: C₉H₂₁NO₃

- Molecular Weight: 191.27 g/mol

- CAS Number: 122-20-3

- Appearance: Solid white crystal with a slightly ammonia-like odor

Toxicokinetics

Research indicates that TIPA exhibits low toxicity in animal models. A study conducted on rats revealed no significant adverse effects at various doses. Specifically, no chromosomal aberrations were noted, and the compound was negative for genotoxicity in both in vitro and in vivo studies . The only observed effects were irregular respiration and piloerection shortly after administration, which subsided within a few hours .

Carcinogenicity

Long-term studies have assessed the carcinogenic potential of TIPA. In a two-year study involving male Wistar rats fed high doses of the compound (1000 mg/kg body weight), no tumors were observed in the liver upon histological examination. This suggests that TIPA has a low carcinogenic potential, making it relatively safe for use in industrial applications .

Human Health Assessment

According to assessments by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), TIPA is considered safe for use in cosmetic products, provided it is not used in formulations that could lead to the formation of nitrosamines. The maximum allowable concentration in ready-to-use preparations is set at 2.5% .

Cosmetic Applications

A notable case study involved the use of TIPA as an emulsifier and stabilizer in cosmetic formulations. The study monitored skin irritation and sensitization responses among users. Results indicated that TIPA did not cause significant irritation or allergic reactions when used within recommended concentrations .

Pharmaceutical Formulations

In pharmaceutical contexts, TIPA has been investigated for its role as a buffering agent. A study evaluating its efficacy in maintaining pH stability in injectable solutions demonstrated that TIPA effectively buffered formulations without compromising drug stability or bioavailability .

Data Summary Table

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₉H₂₁NO₃ | NICNAS | |

| Molecular Weight | 191.27 | g/mol | NICNAS |

| Appearance | Solid white crystal | NICNAS | |

| Maximum Concentration | 2.5% | % (w/w) | NICNAS |

| Toxicity (TEEL) | TEEL 0: 10 mg/m³ | mg/m³ | NICNAS |

| Carcinogenicity | Low | NICNAS |

Q & A

Q. What analytical methods are recommended for characterizing the purity and structure of this compound in synthetic chemistry research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of nitrilotris-2-propanol moieties and citrate coordination. For salts, observe splitting patterns indicative of metal-ligand interactions .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, carboxylate) and shifts due to metal coordination (e.g., asymmetric stretching of carboxylate groups at ~1600 cm) .

- Elemental Analysis: Quantify C, H, N, and metal content to verify stoichiometry .

- X-Ray Diffraction (XRD): Essential for crystalline salts to determine coordination geometry and lattice parameters .

Q. How can researchers design experiments to assess solubility and stability in aqueous systems?

Methodological Answer:

- pH-Dependent Solubility Studies: Prepare buffered solutions (pH 2–12) and measure solubility via gravimetric analysis. Monitor precipitate formation under varying ionic strengths .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability and dehydration behavior of the salt form. Compare with citric acid derivatives to identify decomposition pathways .

- UV-Vis Spectroscopy: Track absorbance changes over time to detect hydrolysis or oxidation, particularly in metal-coordinated forms .

Advanced Research Questions

Q. What experimental approaches are suitable for studying the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Potentiometric Titration: Determine metal-ligand stability constants (log K) by titrating metal ions (e.g., Co, Ni) into ligand solutions. Use software like HYPERQUAD to model speciation .

- Extended X-Ray Absorption Fine Structure (EXAFS): Probe local coordination environments of metal centers in amorphous or poorly crystalline samples .

- Electron Paramagnetic Resonance (EPR): For paramagnetic metals (e.g., Cu), analyze spin states and ligand field effects .

Q. How can researchers investigate the compound’s potential as a catalyst or chelator in green chemistry applications?

Methodological Answer:

- Catalytic Activity Screening: Test metal-salts in oxidation/reduction reactions (e.g., Fenton-like systems). Monitor reaction kinetics via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

- Chelation Capacity Assays: Compete with EDTA in metal-scavenging experiments. Use atomic absorption spectroscopy (AAS) to quantify residual metal concentrations .

- Life Cycle Analysis (LCA): Compare environmental impact with traditional chelators (e.g., citrate vs. EDTA) using metrics like ecotoxicity and biodegradability .

Q. What strategies mitigate challenges in synthesizing high-purity nitrilotris-2-propanol citrate salts?

Methodological Answer:

- Stoichiometric Control: Optimize molar ratios of nitrilotris-2-propanol and citric acid precursors via iterative reflux reactions. Use in situ pH monitoring to ensure deprotonation of carboxyl groups .

- Purification Techniques: Employ column chromatography (e.g., silica gel with ethanol/ammonium acetate eluent) or recrystallization from ethanol-water mixtures to remove unreacted ligands .

- Quality Validation: Cross-validate purity using liquid chromatography–mass spectrometry (LC-MS) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for metal content .

Contradictions and Data Gaps

- Synthesis Reproducibility: and describe varied metal salts but lack detailed protocols for nitrilotris-2-propanol citrate synthesis. Researchers should prioritize iterative optimization and peer-reviewed method adaptation.

- Biological Interaction Data: Limited evidence on cytotoxicity or biomolecule interactions. Preliminary studies should include in vitro assays (e.g., protein binding via fluorescence quenching) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.